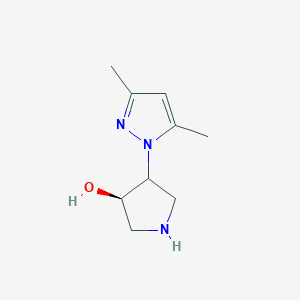![molecular formula C21H21N3O3S2 B13365539 1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine](/img/structure/B13365539.png)
1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(naphthalene-2-sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a methanone group at the 3-position Additionally, it contains a piperazine ring substituted with a naphthalen-2-ylsulfonyl group
Vorbereitungsmethoden
The synthesis of (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Nucleophilic Substitution:
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then functionalized with the naphthalen-2-ylsulfonyl group.
Coupling Reactions: The final step involves coupling the functionalized piperazine ring with the substituted pyridine ring through a methanone linkage.
Industrial production methods for this compound would likely involve optimizing these steps to maximize yield and minimize the use of hazardous reagents.
Analyse Chemischer Reaktionen
(2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the naphthalen-2-ylsulfonyl group suggests potential interactions with hydrophobic pockets in proteins, while the pyridine ring may participate in hydrogen bonding or π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Palbociclib: A cyclin-dependent kinase inhibitor with a pyridine ring and a piperazine ring, used in cancer treatment.
Compared to these compounds, (2-(Methylthio)pyridin-3-yl)(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)methanone features a unique combination of functional groups that may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C21H21N3O3S2 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(2-methylsulfanylpyridin-3-yl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H21N3O3S2/c1-28-20-19(7-4-10-22-20)21(25)23-11-13-24(14-12-23)29(26,27)18-9-8-16-5-2-3-6-17(16)15-18/h2-10,15H,11-14H2,1H3 |
InChI-Schlüssel |
HBLUWVYUMZJVJC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
![4-[3-(2,6-Dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-diisopropylphenol](/img/structure/B13365486.png)

![N-[3-(difluoromethoxy)phenyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365494.png)
![2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B13365496.png)
![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13365498.png)

![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

![1-(2,5-Dichlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13365514.png)

